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Compound of Interest

Compound Name: 9-Ethyldodecahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
Ethyldodecahydro-1H-carbazole. Due to the limited availability of direct experimental data for
this specific N-ethylated derivative, this document presents a detailed analysis based on the
known spectroscopic data of the parent compound, dodecahydro-1H-carbazole, and
established principles of organic spectroscopy. The information herein is intended to serve as a
valuable resource for researchers in drug development and related scientific fields.

Chemical Structure and Properties

o |[UPAC Name: 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole
e Molecular Formula: C1aH2s5N[1]

e Molecular Weight: 207.35 g/mol [1]

e CAS Number: 146900-30-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 9-Ethyldodecahydro-1H-
carbazole. These predictions are derived from the available data for dodecahydro-1H-
carbazole and the expected influence of the N-ethyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 9-Ethyldodecahydro-1H-carbazole

Chemical Shift

%) Multiplicity Integration Assignment Notes
ppm

The methylene
protons of the
ethyl group are
~2.5-3.0 Quartet 2H N-CH2-CHs expected to be
deshielded by
the adjacent

nitrogen atom.

The methyl
protons of the
ethyl group will
appear as a
~1.0-1.2 Triplet 3H N-CH2-CHs triplet due to
coupling with the
adjacent
methylene

protons.

A complex

multiplet arising

from the
Carbazole rin overlappin
~1.0-2.2 Multiplet 20H g ) Pping
protons signals of the
saturated

carbazole ring

protons.

Table 2: Predicted 3C NMR Spectroscopic Data for 9-Ethyldodecahydro-1H-carbazole
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Chemical Shift (6) ppm Assignment Notes

The carbon of the methylene
~45 - 55 N-CH2-CHs )

group attached to the nitrogen.

The carbon of the methyl
~10-15 N-CH2-CHs _

group of the ethyl substituent.

Multiple signals corresponding

) to the twelve carbons of the

~20-40 Carbazole ring carbons

dodecahydro-1H-carbazole

ring system.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Ethyldodecahydro-1H-carbazole is expected to be characterized by the
absence of the N-H stretching vibration that would be present in the parent dodecahydro-1H-

carbazole.

Table 3: Predicted IR Absorption Data for 9-Ethyldodecahydro-1H-carbazole

Wavenumber (cm~?) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkyl)
1470 - 1450 Medium C-H bend (methylene)
1380 - 1370 Medium C-H bend (methyl)
1260 - 1000 Medium-Strong C-N stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of 9-Ethyldodecahydro-1H-carbazole is predicted to

show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 9-Ethyldodecahydro-1H-carbazole
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miz Relative Intensity Assighment
207 Moderate [M]* (Molecular lon)
192 High [M - CHs]*

[M - CzHs]* (Loss of the ethyl

178 High
group)

Experimental Protocols

As a specific, detailed experimental protocol for the synthesis of 9-Ethyldodecahydro-1H-
carbazole is not readily available in the literature, the following general procedure for the N-
alkylation of a secondary amine is proposed.

Synthesis of 9-Ethyldodecahydro-1H-carbazole

This procedure is based on standard methods for the N-ethylation of secondary amines.

Materials:

Dodecahydro-1H-carbazole

o Ethyl iodide (or ethyl bromide)

¢ Sodium carbonate (or other suitable base)

o Acetonitrile (or other suitable polar aprotic solvent)

 Diethyl ether

e Saturated aqueous sodium bicarbonate solution

¢ Anhydrous magnesium sulfate

 Rotary evaporator

o Magnetic stirrer and heating plate
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o Standard laboratory glassware

Procedure:

 In a round-bottom flask, dissolve dodecahydro-1H-carbazole (1 equivalent) in acetonitrile.
e Add sodium carbonate (2-3 equivalents) to the solution.

» While stirring, add ethyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

e Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, allow the mixture to cool to room temperature.
« Filter the solid base from the reaction mixture and wash it with a small amount of acetonitrile.
e Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

» Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate
solution, followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

» Purify the crude 9-Ethyldodecahydro-1H-carbazole by column chromatography on silica
gel or by distillation under reduced pressure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound like 9-Ethyldodecahydro-1H-carbazole.
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Spectroscopic Analysis

NMR Spectroscopy (*H, 13C)
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Synthesis & Purification Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3241499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3241499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

